Cas no 2138036-41-4 (4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazole)

4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazole 化学的及び物理的性質
名前と識別子
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- 4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazole
- EN300-1157260
- 2138036-41-4
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- インチ: 1S/C12H19ClN2/c1-3-9-4-5-10(13)6-11(9)12-7-15(2)8-14-12/h7-11H,3-6H2,1-2H3
- InChIKey: QGTNMNDKKGLGFJ-UHFFFAOYSA-N
- ほほえんだ: ClC1CCC(CC)C(C2=CN(C)C=N2)C1
計算された属性
- せいみつぶんしりょう: 226.1236763g/mol
- どういたいしつりょう: 226.1236763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 17.8Ų
4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1157260-0.05g |
4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazole |
2138036-41-4 | 0.05g |
$1381.0 | 2023-06-09 | ||
Enamine | EN300-1157260-5.0g |
4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazole |
2138036-41-4 | 5g |
$4764.0 | 2023-06-09 | ||
Enamine | EN300-1157260-0.1g |
4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazole |
2138036-41-4 | 0.1g |
$1447.0 | 2023-06-09 | ||
Enamine | EN300-1157260-10.0g |
4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazole |
2138036-41-4 | 10g |
$7065.0 | 2023-06-09 | ||
Enamine | EN300-1157260-1.0g |
4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazole |
2138036-41-4 | 1g |
$1643.0 | 2023-06-09 | ||
Enamine | EN300-1157260-0.25g |
4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazole |
2138036-41-4 | 0.25g |
$1513.0 | 2023-06-09 | ||
Enamine | EN300-1157260-2.5g |
4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazole |
2138036-41-4 | 2.5g |
$3220.0 | 2023-06-09 | ||
Enamine | EN300-1157260-0.5g |
4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazole |
2138036-41-4 | 0.5g |
$1577.0 | 2023-06-09 |
4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazole 関連文献
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10. Book reviews
4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-imidazoleに関する追加情報
4-(5-Chloro-2-Ethylcyclohexyl)-1-Methyl-1H-Imidazole: A Comprehensive Overview
4-(5-Chloro-2-Ethylcyclohexyl)-1-Methyl-1H-Imidazole, also known by its CAS number 2138036-41-4, is a compound of significant interest in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule combines a cyclohexane ring with an imidazole moiety, creating a structure that exhibits both rigidity and flexibility, which are desirable traits in many chemical applications.
The synthesis of 4-(5-Chloro-2-Ethylcyclohexyl)-1-Methyl-1H-Imidazole involves a multi-step process that typically begins with the preparation of the cyclohexane derivative. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing both the time and cost associated with its production. The introduction of the imidazole ring is often achieved through a nucleophilic substitution reaction, leveraging the reactivity of the chlorinated cyclohexane intermediate. This approach not only enhances the yield but also ensures better control over the product's purity.
One of the most notable features of this compound is its ability to act as a versatile building block in organic synthesis. The presence of both a chlorine atom and an ethyl group on the cyclohexane ring provides multiple sites for further functionalization. Researchers have explored its use in constructing complex molecular frameworks, including those with potential applications in drug discovery and materials science. For instance, studies have shown that derivatives of this compound can exhibit bioactivity against certain enzymes, making them promising candidates for therapeutic agents.
In terms of physical properties, 4-(5-Chloro-2-Ethylcyclohexyl)-1-Methyl-1H-Imidazole demonstrates a melting point that is consistent with similar imidazole-containing compounds, indicating moderate thermal stability. Its solubility in common organic solvents is another critical factor that facilitates its use in various chemical reactions. Recent research has also highlighted its potential as a ligand in coordination chemistry, where it can form stable complexes with transition metals, opening avenues for applications in catalysis and sensing technologies.
The application of computational chemistry tools has significantly advanced our understanding of this compound's electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into the distribution of electron density within the molecule, which is crucial for predicting its reactivity under different conditions. These studies have also revealed that the imidazole ring plays a pivotal role in stabilizing certain reactive intermediates, thereby enhancing the compound's utility in synthetic pathways.
Looking ahead, the continued exploration of 4-(5-Chloro-2-Ethylcyclohexyl)-1-Methyl-1H-Imidazole's properties is expected to unlock new opportunities across diverse fields. Its role as a precursor for advanced materials, such as stimuli-responsive polymers or organic semiconductors, is an area that warrants further investigation. Additionally, ongoing research into its biological activity may pave the way for novel drug development strategies.
In conclusion, 4-(5-Chloro-2-Ethylcyclohexyl)-1-Methyl-1H-Imidazole stands out as a compound with immense potential due to its unique structure and versatile properties. As research progresses, it is likely to find applications that go beyond current expectations, solidifying its position as an important molecule in modern chemistry.
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